5-(Aminomethyl)-2-methylpyrimidin-4-ol

Übersicht

Beschreibung

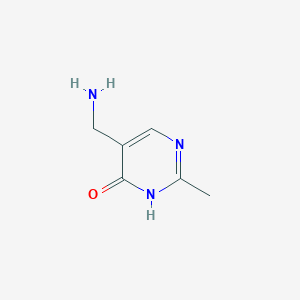

5-(Aminomethyl)-2-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important components of nucleic acids and are found in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the flow and batch mode focused microwave synthesis has been utilized for the production of 5-amino-4-cyanopyrazoles, which can be further converted to pyrazolopyrimidine structures . Although this does not directly describe the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, it provides insight into the methodologies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

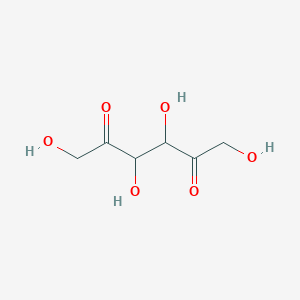

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. The structure of 5-(Aminomethyl)-2-methylpyrimidin-4-ol would include an aminomethyl group at position 5 and a methyl group at position 2. The structure of a related compound, 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, has been determined, showing a planar molecule with a 2,5-diene structure .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, 4-amino-5-aminomethyl-2-methylpyrimidine reacts with formamidine salts to yield a ring-opened hydrate rather than the expected dihydropyrimidopyrimidine . This indicates that 5-(Aminomethyl)-2-methylpyrimidin-4-ol could also participate in unexpected reactions depending on the reactants and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, the synthesis of 5-amino-4-iodopyrimidine, a related compound, suggests that it is a useful intermediate for bond formations, which implies that 5-(Aminomethyl)-2-methylpyrimidin-4-ol could also serve as an intermediate in chemical syntheses . The solubility, melting point, and other physical properties would depend on the specific substituents and their positions on the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Derivative Synthesis

The structural intricacies of pyrimidine derivatives, including 5-(Aminomethyl)-2-methylpyrimidin-4-ol, have been extensively studied. For instance, Zhukhlistova and Tishchenko (2001) explored the crystal structure of a pyrimidine derivative, revealing its planar molecular structure and the presence of centrosymmetric dimers formed through hydrogen bonds. This structural understanding is crucial in the context of scientific research, particularly in the field of crystallography and material sciences (Zhukhlistova & Tishchenko, 2001).

Synthesis of Vitamin B1 Intermediates

Pyrimidine derivatives are significant in the synthesis of vitamin B1 intermediates. Zhao, Ma, and Chen (2012) developed scalable syntheses for 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in vitamin B1 production. Their methodologies offer convenient, industrial-scale synthesis processes, showcasing the importance of pyrimidine derivatives in pharmaceutical manufacturing (Zhao, Ma, & Chen, 2012).

Development of Thiazolo[4,5‐d]pyrimidine Derivatives

Pyrimidine derivatives are precursors for the synthesis of various chemical compounds. Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines from newly prepared 5-bromo-2,4-dichloro-6-methylpyrimidine. These compounds were used to develop new thiazolo[4,5-d]pyrimidine derivatives, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Pharmaceutical Applications

Pyrimidine derivatives, including 5-(Aminomethyl)-2-methylpyrimidin-4-ol, play a significant role in pharmaceutical research. Al-Masoudi, Kassim, and Abdul-Reda (2014) synthesized a series of pyrimidine derivatives and evaluated them for their antiviral activity against HIV-1 and HIV-2, and for their inhibition of kinesin Eg5. Their findings underline the potential of pyrimidine derivatives in developing pharmaceutical agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

Quantum Chemical Insights and Molecular Structures

Recent studies have focused on the synthesis and structural analysis of pyrimidine derivatives. Ali et al. (2021) synthesized arylsulfonylated 2-amino-6-methylpyrimidin derivatives and performed X-ray diffraction and quantum chemical analyses. Their study provided insights into the non-covalent interactions contributing to the structural stability of these compounds (Ali et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(aminomethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,2,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTACWJBJZYESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263289 | |

| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-methylpyrimidin-4-ol | |

CAS RN |

1749-72-0 | |

| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1749-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)-2-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)

![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)